(4-Hydroxy-3,5-dinitrophenyl)arsonic acid
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Overview
Description
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonic acid moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3,5-dinitrophenyl)arsonic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonic acid group. One common method includes the nitration of 4-hydroxyphenyl compounds using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions. The resulting dinitrophenol is then reacted with arsenic acid under controlled conditions to form the arsonic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The arsonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can react with the arsonic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted arsonic acid derivatives.
Scientific Research Applications
(4-Hydroxy-3,5-dinitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Investigated for its antimicrobial properties and potential use in treating certain infections.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3,5-dinitrophenyl)arsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. The nitro groups can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Arsanilic acid: Another organoarsenic compound with similar applications but differing in the presence of an amino group instead of nitro groups.
Uniqueness
This compound is unique due to its combination of hydroxyl, nitro, and arsonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6269-50-7 |
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Molecular Formula |
C6H5AsN2O8 |
Molecular Weight |
308.03 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dinitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsN2O8/c10-6-4(8(14)15)1-3(7(11,12)13)2-5(6)9(16)17/h1-2,10H,(H2,11,12,13) |
InChI Key |
IFAPBXRZIGBLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[As](=O)(O)O |
Origin of Product |
United States |
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